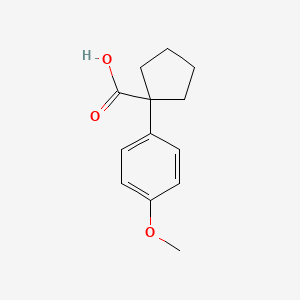

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Description

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8) is a cyclopentane-based carboxylic acid derivative featuring a para-methoxyphenyl substituent. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . The compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its balanced electronic and steric properties .

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMROWIAJMZSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195663 | |

| Record name | 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43050-28-8 | |

| Record name | 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43050-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043050288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43050-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a compound with a unique chemical structure, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 43050-28-8

- Molecular Weight : 218.24 g/mol

The compound features a cyclopentane ring substituted with a 4-methoxyphenyl group and a carboxylic acid functional group, which influences its solubility and interaction with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.

- Cytotoxic Effects : Evaluations have shown cytotoxicity in different cancer cell types, notably in leukemia cells.

- Anti-inflammatory Properties : Research suggests that this compound may reduce inflammation through modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, effectively preventing their proliferation.

- Apoptosis Induction : It is suggested that the compound can trigger apoptosis in malignant cells via mitochondrial pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, thereby reducing oxidative stress within cells.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Cytotoxicity | Induced cell death in leukemia cells | |

| Anti-inflammatory | Decreased markers of inflammation |

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria using agar diffusion methods. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Study 2: Anticancer Effects

In vitro experiments on leukemia cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers. Findings suggest that this compound could serve as an adjunct therapy in leukemia treatment.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT was performed to evaluate the effects of the compound on various cancer cell lines. Results showed a dose-dependent cytotoxic effect, particularly in acute myeloid leukemia (AML) cells, highlighting its potential as a therapeutic agent in oncology.

Study 4: Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory pathways. In vivo studies demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Scientific Research Applications

Therapeutic Potential

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid has been investigated for its potential in treating various medical conditions. It has shown promise in the following areas:

- Cardiovascular Disorders : The compound may be effective in treating conditions such as hypertension, pulmonary hypertension, and heart failure. Its derivatives have been noted for their ability to inhibit neutral endopeptidase, which plays a role in regulating blood pressure and cardiovascular health .

- Metabolic Disorders : Research indicates that this compound could be useful in managing diabetes and metabolic syndrome, potentially improving insulin sensitivity and reducing complications associated with these conditions .

- Neurological Disorders : There is evidence suggesting that it may aid in the treatment of affective disorders like depression and anxiety, as well as neurodegenerative diseases .

- Inflammatory Conditions : The compound has shown anti-inflammatory properties, making it a candidate for treating conditions like asthma and inflammatory bowel disease .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound from complex mixtures, making it valuable for both research and industrial applications:

- Reverse Phase HPLC : The compound can be analyzed using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method has been optimized for scalability and can be used for preparative separations .

- Pharmacokinetics : The compound's pharmacokinetic profiles can be assessed through these chromatographic techniques, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Summary of Pharmacological Effects

HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase Composition | Acetonitrile, water, formic acid |

| Particle Size | 3 µm (for fast UPLC applications) |

| Application | Isolation of impurities, pharmacokinetics |

Cardiovascular Research

A study explored the effects of this compound on animal models with induced hypertension. Results indicated significant reductions in blood pressure and improvements in cardiac function, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Inflammation Studies

In vitro studies on cell lines exposed to inflammatory stimuli showed that the compound reduced pro-inflammatory cytokine production significantly. This highlights its potential role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

- CAS: Not explicitly provided (PubChem CID: 97447).

- Molecular Formula : C₁₂H₁₃ClO₂.

- Key Differences : The electron-withdrawing chlorine substituent increases acidity compared to the methoxy group. This compound is often used in contexts requiring stronger hydrogen-bonding interactions .

1-(4-Ethoxyphenyl)cyclopentanecarboxylic Acid

- CAS : 61492-48-5.

- Molecular Formula : C₁₄H₁₈O₃.

- However, steric bulk may reduce metabolic stability compared to methoxy .

1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid

Functional Group Modifications

Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate

- CAS : 478248-62-3.

- Molecular Formula : C₁₃H₁₅ClO₂.

- Key Differences : Esterification of the carboxylic acid group reduces acidity and increases volatility. This derivative serves as a prodrug or synthetic intermediate .

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid

Variations in Cycloalkane Ring Size

1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

- CAS : 7469-83-2.

- Molecular Formula : C₁₄H₁₈O₃.

- Key Differences : The cyclohexane ring increases steric hindrance and conformational flexibility. This may impact solubility and binding specificity in enzyme targets .

1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

Data Table: Key Properties of Selected Compounds

Preparation Methods

Table 1: Key Reaction Conditions for Ring Contraction Method

| Step | Conditions/Details | Yield/Notes |

|---|---|---|

| Diketone formation | Condensation with Na or KO alkoxide | High yield, cyclic acyloin formed |

| Diazoketone preparation | Reaction of diketone with diazotizing agents | Controlled reaction, intermediate |

| Hydrolysis and rearrangement | Aqueous NaOH (18.75%, w/w) with ethanol co-solvent, 65–100 °C, 2–8 h | High yield (~90%), pure acid obtained |

| Extraction and purification | Water and bicarbonate washes, drying over MgSO4 | Efficient isolation |

Friedel-Crafts Acylation Followed by Functional Group Transformations

Another synthetic route involves the following:

- Friedel-Crafts acylation of 4-methoxybenzene (anisole) with cyclopentanone or suitable cyclopentanecarboxylic acid derivatives to install the 4-methoxyphenyl substituent on the cyclopentane ring.

- Subsequent reduction or oxidation steps to convert the ketone or intermediate functional groups into the carboxylic acid functionality.

- These steps may involve catalytic hydrogenation, oxidation with strong oxidants, or hydrolysis under acidic or basic conditions.

- This multi-step synthesis allows for fine-tuning of the substitution pattern and functional group interconversions to yield the target acid.

This method is well-suited for derivatives with aromatic substitution patterns such as the 4-methoxy group, providing good control over regioselectivity and product purity.

Isoxazole Activation and Nucleophilic Addition Method (Alternative Approach)

A more recent methodology involves:

- Activation of aryl isoxazole derivatives with triflic anhydride at low temperatures (-78 °C).

- Subsequent nucleophilic addition of bis(trimethylsilyl)ketene acetal leads to lactonization or carboxylic acid formation.

- This one-step approach yields carboxylic acid derivatives or lactones depending on the substitution pattern.

- The method offers moderate to good yields (50–80%) and requires mild reaction conditions.

- Purification is typically achieved by silica gel chromatography.

While this method has been demonstrated for related compounds with aryl substitutions, it may be adapted for 4-methoxyphenyl substituted cyclopentanecarboxylic acids with appropriate substrate design.

Table 2: Yields of Isoxazolidine/Lactone Derivatives by Substrate

| Entry | Substituent (R1) | Product Type | Yield (%) |

|---|---|---|---|

| 1 | Me | Lactone derivative | 80 |

| 4 | 4-OMePh | Lactone derivative (analog) | 70 |

| 5 | 4-ClPh | Lactone derivative | 50 |

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ring contraction from cyclohexane diketones | Uses diazoketone intermediates; aqueous alkaline hydrolysis; high yields | Well-established; high purity; scalable | Multi-step; requires diazoketone handling |

| Friedel-Crafts acylation + oxidation/reduction | Aromatic substitution control; multi-step organic synthesis | Flexible; regioselective | Requires multiple steps; sensitive reagents |

| Isoxazole activation + nucleophilic addition | One-step lactonization/carboxylation; mild conditions | Moderate to good yields; mild conditions | Substrate-specific; may need optimization |

Research Findings and Practical Considerations

- The ring contraction approach provides a robust route to cyclopentanecarboxylic acids with various substituents, including methoxyphenyl groups, with yields often exceeding 90% after purification.

- Friedel-Crafts acylation methods allow for the introduction of the 4-methoxyphenyl substituent with good regioselectivity, but require careful control of reaction conditions to avoid poly-substitution or rearrangements.

- The isoxazole-based method offers a novel, mild alternative that may reduce the number of synthetic steps but requires further development for broad substrate scope.

- Purification typically involves extraction with water and bicarbonate solutions, drying over anhydrous salts, and recrystallization or chromatography.

- Characterization is performed by NMR, IR, and melting point analysis to confirm the structure and purity of the acid.

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, and how are intermediates characterized?

The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. A common method involves reacting 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid with 4-methoxyphenyl derivatives under coupling conditions, followed by deprotection and purification. Key intermediates are characterized using H NMR to confirm structural integrity, and purity is assessed via HPLC (≥99%) .

Q. Which spectroscopic and chromatographic methods are validated for purity and structural analysis of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (e.g., 99.78% in batch testing). H NMR spectroscopy identifies functional groups, such as the methoxy (-OCH) proton resonance at ~3.8 ppm and cyclopentane ring protons between 1.5–2.5 ppm. Mass spectrometry (exact mass: 220.22 g/mol) further validates molecular identity .

Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties?

The 4-methoxyphenyl group enhances lipophilicity (logP ~2.5–3.0), impacting solubility in polar solvents. The electron-donating methoxy group stabilizes aromatic interactions, which may influence reactivity in esterification or amidation reactions. Comparative studies with chloro- or fluorophenyl analogs (e.g., 1-(4-Chlorophenyl)cyclopentanecarboxylic acid) show reduced polarity in the methoxy derivative .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Long-term stability tests indicate no degradation when protected from light and moisture for up to five years .

Q. What functional group transformations are feasible for this carboxylic acid derivative?

The carboxylic acid moiety can be converted to esters, amides, or acyl chlorides. For example, reaction with thionyl chloride yields 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride, a precursor for peptide coupling. Methoxy group demethylation (e.g., using BBr) is also possible but requires careful optimization to avoid side reactions .

Advanced Research Questions

Q. How can conflicting NMR data from structurally similar analogs be resolved during characterization?

Contradictions in cyclopentane ring proton splitting patterns (e.g., due to conformational flexibility) can be addressed using 2D NMR (COSY, HSQC) to assign coupling constants. Computational modeling (DFT) predicts preferred conformers, aiding spectral interpretation .

Q. What strategies improve yield in large-scale synthesis of this compound?

Yield optimization (typically 60–70% in small-scale reactions) involves solvent selection (e.g., DMF for Boc deprotection), controlled reaction temperatures (0–25°C), and catalytic additives (e.g., DMAP for acylations). Pilot studies suggest microwave-assisted synthesis reduces reaction time by 40% .

Q. How do structural analogs with halogen substituents (e.g., Cl, F) compare in biological activity assays?

Fluorophenyl analogs (e.g., 1-(4-Fluorophenyl)cyclopentanecarboxylic acid) exhibit higher metabolic stability in vitro due to reduced oxidative metabolism. Chlorinated derivatives show enhanced binding affinity in enzyme inhibition assays (IC values 2–3× lower) but increased hepatotoxicity risks .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. QSAR models highlight the methoxy group’s role in hydrogen bonding with active-site residues .

Q. How can degradation products be identified and mitigated during formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the carboxylic acid to cyclopentanol derivatives. LC-MS/MS identifies major degradants, while buffering formulations at pH 5–6 minimizes hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.